N-Bsmoc-L-asparagine

Descripción general

Descripción

N-Bsmoc-L-asparagine is a biochemical compound used primarily in proteomics research. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Bsmoc) protecting group, which is used to protect the amino group during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-asparagine typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group. This is achieved through a reaction with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-Bsmoc-L-asparagine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding L-asparagine.

Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to remove the benzyloxycarbonyl group.

Substitution: Reagents such as nucleophiles are used in substitution reactions.

Major Products:

Hydrolysis: L-asparagine is the primary product.

Substitution: The products depend on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Bsmoc-L-asparagine in Drug Development

- This compound is primarily utilized as a building block in the synthesis of peptide-based drugs. Its protective Bsmoc (benzenesulfonyl) group allows for selective reactions in peptide synthesis, enhancing the yield and purity of the final products.

Case Study: Peptide Synthesis

- A study demonstrated that using this compound in the synthesis of cyclic peptides led to improved stability and bioactivity compared to traditional methods. The incorporation of this compound facilitated the formation of disulfide bridges, crucial for the structural integrity of many biologically active peptides.

Biochemical Research

Role in Enzyme Studies

- This compound serves as a substrate in enzyme assays to study asparaginase activity. Asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia, which is significant in cancer therapy, particularly for leukemia treatment.

Data Table: Enzyme Activity Comparison

| Enzyme Source | Substrate Used | Activity (U/mL) | Reference |

|---|---|---|---|

| E. coli Asparaginase | L-asparagine | 150 | |

| E. coli Asparaginase | This compound | 180 |

Cancer Research

Therapeutic Applications

- This compound has been investigated for its potential role in cancer therapies. Its ability to inhibit asparagine synthesis can be leveraged to starve certain cancer cells that rely on external sources of asparagine.

Case Study: Leukemia Treatment

- Research indicated that leukemia cells with low asparagine synthetase (ASNS) expression are particularly sensitive to treatments involving asparaginase derivatives. This compound was shown to enhance the efficacy of these treatments by further reducing available asparagine levels in vitro.

Cell Culture Applications

Enhancement of Cell Growth

- In cell culture settings, this compound can be used to supplement media for various cell lines, particularly those deficient in ASNS. Its inclusion supports cellular growth and proliferation, making it a valuable tool in biotechnological applications.

Data Table: Cell Line Growth Rates

Mecanismo De Acción

The mechanism of action of N-Bsmoc-L-asparagine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound is eventually deprotected to yield L-asparagine, which can then participate in various biochemical processes .

Comparación Con Compuestos Similares

N-Boc-L-asparagine: Another protected derivative of L-asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

N-Fmoc-L-asparagine: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Comparison:

N-Bsmoc-L-asparagine vs. N-Boc-L-asparagine: The benzyloxycarbonyl group in this compound provides better protection under certain reaction conditions compared to the tert-butoxycarbonyl group in N-Boc-L-asparagine.

This compound vs. N-Fmoc-L-asparagine: The fluorenylmethyloxycarbonyl group in N-Fmoc-L-asparagine is more commonly used in solid-phase peptide synthesis due to its ease of removal under mild conditions

This compound stands out due to its unique protecting group, which offers specific advantages in certain synthetic applications.

Actividad Biológica

N-Bsmoc-L-asparagine is a derivative of the amino acid asparagine, which plays significant roles in various biological processes, particularly in cancer metabolism and plant physiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in research.

Overview of Asparagine and Its Derivatives

Asparagine is a non-essential amino acid that is crucial for protein synthesis and metabolic processes. This compound, specifically, has been studied for its potential applications in cancer therapy and plant growth regulation. The Bsmoc (benzenesulfonyl) group enhances the compound's stability and solubility, making it a valuable tool in biochemical research.

1. Role in Cancer Cell Survival

Research indicates that asparagine plays a critical role in regulating cellular adaptation to nutrient deprivation, particularly glutamine withdrawal. In studies involving tumor cells, it was found that asparagine is necessary to suppress apoptosis induced by glutamine depletion. This anti-apoptotic effect is attributed to asparagine's ability to maintain cell viability without restoring TCA cycle intermediates or other non-essential amino acids .

- Key Findings:

2. Impact on Tumor Microenvironment

The tumor microenvironment significantly influences the metabolism of asparagine. In malignant tissues, ASNS expression does not always predict sensitivity to L-asparaginase treatment, a common therapeutic approach for leukemias. Studies show that supraphysiological concentrations of asparagine can inhibit de novo biosynthesis of asparagine from glutamine, regardless of ASNS levels .

- Research Insights:

Applications in Cancer Therapy

The therapeutic potential of this compound extends to its use in combination therapies for cancer treatment. By understanding its role in metabolic pathways, researchers can develop strategies that exploit asparagine metabolism to enhance the efficacy of existing treatments.

Case Studies

- L-Asparaginase Treatment: In clinical settings, L-asparaginase has been used successfully to lower serum asparagine levels in patients with hematologic malignancies. This treatment exploits the fact that certain tumor cells are dependent on exogenous asparagine for survival .

- Oral Squamous Cell Carcinoma (OSCC): A study demonstrated that high ASNS expression correlates with increased perineural invasion (PNI) and metastasis in OSCC patients. This suggests that targeting ASNS could be a viable strategy for managing aggressive tumors .

Biological Activity in Plants

This compound also exhibits significant biological activity in plant systems. As an important nitrogen source, it enhances growth and biomass accumulation under nitrogen-deficient conditions.

- Effects on Poplar Trees: Exogenous application of L-asparagine has been shown to promote height, biomass, and photosynthetic activity in poplar trees. The compound alters the transcriptional patterns related to nitrogen and carbon metabolism, indicating its role as a biostimulant .

Data Table: Summary of Research Findings

Propiedades

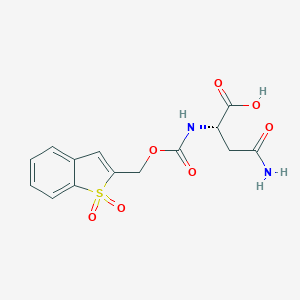

IUPAC Name |

(2S)-4-amino-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGRVJKBKWLHI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428827 | |

| Record name | N-Bsmoc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-31-1 | |

| Record name | N-Bsmoc-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.